molecular formula C10H9N3 B085306 2-Amino-5-phenylpyrazine CAS No. 13535-13-2

2-Amino-5-phenylpyrazine

Cat. No. B085306
CAS RN: 13535-13-2
M. Wt: 171.2 g/mol
InChI Key: KJAKXVBZQBPPOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-5-phenylpyrazine and related compounds involves reactions with hydrazine hydrate and various dicarbonyl compounds. For instance, the reaction of phenylmalononitrile with hydrazine hydrate leads to the formation of 3,5-diamino-4-phenylpyrazole, a precursor to derivatives of 2-aminopyrazolo[1,5-a]pyrimidine, showcasing the compound's role in synthesizing novel heterocyclic structures (Zvilichovsky & David, 1983). Additionally, 5-(4-nitrophenyl)-2-aminopyrazine synthesis from 2-aminopyrazine through bromination and Suzuki-Miyaura coupling further illustrates the compound's utility in creating derivatives with varied functional groups (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles, which are closely related to 2-amino-5-phenylpyrazine, have been extensively studied. These studies include X-ray and NMR analysis, revealing insights into the compound's structural dynamics and electronic configuration, which are crucial for understanding its reactivity and interaction with other molecules (Quiroga Puello et al., 1997).

Chemical Reactions and Properties

2-Amino-5-phenylpyrazine is a sensitive fluorescence labeling reagent for saccharides, demonstrating its chemical reactivity and potential application in analytical chemistry. This functionality is exemplified through its ability to label monosaccharides, which can be analyzed by HPLC and HPCE techniques, showcasing the compound's versatility in chemical analysis (Yamamoto et al., 2003).

Physical Properties Analysis

The physical properties of 2-amino-5-phenylpyrazine derivatives, such as their fluorescent properties, are of significant interest. For example, 2,5-diamino-3,6-dicyanopyrazine, a related compound, exhibits strong yellowish-green fluorescence in solution, indicating the potential of 2-amino-5-phenylpyrazine derivatives as functional dye materials for various applications (Shirai et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-amino-5-phenylpyrazine, particularly its reactivity in the formation of complex heterocycles, are pivotal. The compound participates in reactions that lead to novel synthetic pathways and structures, such as its reaction with carbon disulfide, followed by in situ reaction with α-haloketones, to afford pyrazolo[3,4-d]thiazole and pyrano[2,3-d]thiazole derivatives, demonstrating its versatility in synthetic organic chemistry (Mohareb et al., 1995).

Scientific Research Applications

  • Fluorescence Labeling of Saccharides : 2-Amino-5-phenylpyrazine is used as a sensitive fluorescence labeling reagent for saccharides with a reducing end. It enables the analysis of labeled monosaccharides under various pH conditions using techniques like HPLC and HPCE. This method has been successfully applied to determine component monosaccharides in glycoproteins like bovine serum fetuin (Yamamoto, Hamase, & Zaitsu, 2003).

  • Synthesis of Heterocyclic Compounds : It is involved in the synthesis of 2-hydroxy-6-phenylpyrazine and its derivatives. These compounds can be synthesized using methods involving amino acetal, cyclization, and oxidation processes (Sato, 1978).

  • Chemiluminescence Derivatization Reagent for Pyruvic Acid : Aminopyrazine analogues, including 2-Amino-5-phenylpyrazine, are studied as chemiluminescence derivatization reagents for pyruvic acid. They exhibit chemiluminescence by reacting with hydrogen peroxide in the presence of potassium t-butoxide (Sakata, Sakata, Ohba, & Zaitsu, 1999).

  • Potential Antimalarial Drug Candidate : The introduction of water-solubilizing groups on the 5-phenyl ring of a 2-aminopyrazine series led to compounds with potent activity against the blood life-cycle stage of the human malaria parasite Plasmodium falciparum. One compound, in particular, showed good pharmacokinetics and activity against liver and gametocyte parasite life-cycle stages (Le Manach et al., 2016).

  • Synthesis of Fluorescent Dyes : It serves as a fluorescent chromophore for functional dye materials, showing strong yellowish-green fluorescence in solution. This property is used for the synthesis of fluorescent dye chromophores (Shirai et al., 1998).

  • Synthesis of Antimycobacterial Compounds : Some N-phenylpyrazine-2-carboxamides, synthesized with different substituents on both the pyrazine and phenyl core, have shown significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of 2-Amino-5-phenylpyrazine derivatives in antimycobacterial drug development (Zítko et al., 2013).

  • Antibacterial and Antitubercular Activities : Novel 5-amino-N-phenylpyrazine-2-carboxamides synthesized and evaluated for anti-infective properties showed moderate antibacterial activity against Staphylococcus aureus and some antiviral activity against influenza A viruses (Zítko, Franco, & Paterová, 2018).

Safety And Hazards

2-Amino-5-phenylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAKXVBZQBPPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344670
Record name 2-Amino-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenylpyrazine

CAS RN

13535-13-2
Record name 2-Amino-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyrazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-5-phenyl-2-amino pyrazine (80 mg; 0.32 mmol), in ethyl acetate (1 mL) was added triethylamine (139 μL; 1.0 mmol) and Pd(OH)2 (10 mg; 20% wt on carbon). The reaction was placed under a hydrogen atmosphere at 45 psi and shook for 6 hours. The reaction was filtered and concentrated under reduced pressure. The product was purified using a biotage 12L eluting with ethyl acetate to yield an off white solid (75% yield).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
YA Malakhova, TS Sukhikh, MI Rakhmanova… - Journal of Structural …, 2022 - Springer
… In particular, 2-amino-5-phenylpyrazine (L) whose coordination chemistry has yet not been … silver(I) nitrate with 2-amino-5-phenylpyrazine and study their structures and PL properties. …
Number of citations: 5 link.springer.com
K Yamamoto, K Hamase, K Zaitsu - Journal of Chromatography A, 2003 - Elsevier
… -3-phenylpyrazine and 2-amino-5-phenylpyrazine did not significantly change under the various pH conditions; 2-amino-3-phenylpyrazine (3-APP) and 2-amino-5-phenylpyrazine have …
Number of citations: 19 www.sciencedirect.com
N Sato - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
This report describes a new method for the preparation of 2‐hydroxy‐6‐phenylpyrazine (1). Amino acetal 5 was converted to glycyl amino acetal 7 by two steps in excellent yield. Cycliza…
Number of citations: 28 onlinelibrary.wiley.com
M Sakata, N Sakata, Y Ohba, K Zaitsu - Luminescence, 1999 - Wiley Online Library
… Of the four aminopyrazine analogues (2-amino-5-phenylpyrazine, 2-amino-5-(4-hydroxyphenyl)pyrazine, 2-amino-5-(3,4,5-trimethoxyphenyl)pyrazine, and 2-aminoquinoxaline), in the …
O Vogl, EC Taylor - Journal of the American Chemical Society, 1959 - ACS Publications
… 2-Amino-5-phenylpyrazine-3-carboxylic Acid.—A mixture of 3.1 g. of 2-amino-5-phenylpyrazine… of 2-amino-5-phenylpyrazine-3-carboxylic acid in 15 ml. of cold concentrated sulfuric acid …
Number of citations: 16 pubs.acs.org
WF Zhu, CJ Wu, S Xu, M Wang, WH Wang… - Advanced Materials …, 2015 - Trans Tech Publ
… 1) that was synthesized by 2-amino-5-phenylpyrazine as … As have been reported, 2-amino-5-phenylpyrazine was an … It was reported that the synthesis of 2-amino-5-phenylpyrazine via …
Number of citations: 0 www.scientific.net
PJ Lont, HC Van der Plas - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
… From 2-chloro-5-phenylpyrazine a mixture of 2-amino-5-phenylpyrazine, 4(5)-phenylimidazole as well …
Number of citations: 23 onlinelibrary.wiley.com
H ALYAR, S ALYAR - ijiset.com
In this study, we investigated the linear and nonlinear optical properties of 22 heterocycyclic aromatic amines including aminopyridines, aminopyrimidines and aminopyrazines. The …
Number of citations: 2 ijiset.com
EC Taylor, HM Loux - Journal of the American Chemical Society, 1959 - ACS Publications
… 2-Amino-5-phenylpyrazine-3-carboxylic Acid.—A mixture of 3.1 g. of 2-amino-5-phenylpyrazine… of 2-amino-5-phenylpyrazine-3-carboxylic acid in 15 ml. of cold concentrated sulfuric acid …
Number of citations: 13 pubs.acs.org
GM Lin, M Sigrist, EC Horng, C Chen… - Zeitschrift für …, 2015 - Wiley Online Library
… The ligand, 2, 7-bis(α-5-phenylpyrazinamino)-1, 8-naphthyridine (H 2 bphpzany), was synthesized by the reaction of 2, 7-dichloro-1, 8-naphthyridine with 2-amino-5-phenylpyrazine in …
Number of citations: 8 onlinelibrary.wiley.com

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